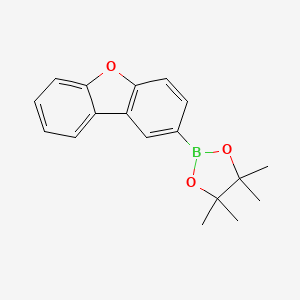
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran
Übersicht
Beschreibung
“2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran” is a chemical compound that contains a boron atom. It is similar to compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . These compounds are often used as reagents in various chemical reactions .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran” are not available, similar compounds are often used in borylation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and DFT Studies : Research on compounds structurally related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran involves synthesizing and characterizing them using various techniques. For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives was studied, confirming the compound's structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed to analyze molecular structures, consistent with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022). Similar methodologies were employed for studying other related compounds, providing insights into their molecular structure and properties (Wu, Chen, Chen, & Zhou, 2021).
Organic Intermediate Applications
- Intermediate in Organic Synthesis : This compound is used as an intermediate in various organic syntheses. For example, 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate, was obtained through nucleophilic substitution reactions. The structure was analyzed through spectroscopic methods and X-ray diffraction, and DFT studies were conducted to understand its molecular electrostatic potential and frontier molecular orbitals (Yang et al., 2021).
Applications in Polymer and Materials Science
- Suzuki-Miyaura Cross-Coupling : Compounds with the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been used in Suzuki-Miyaura cross-coupling reactions. This process enables the synthesis of a wide variety of substituted benzimidazoles, highlighting the utility of these compounds in creating complex molecular architectures (Rheault, Donaldson, & Cheung, 2009). This reaction type is significant in the field of materials science, especially for developing novel polymers and organic materials.
Molecular Structure Studies
- Molecular Structure Analysis : The detailed structural analysis of compounds with this functional group involves comprehensive studies using DFT and other theoretical calculations. These studies not only confirm the molecular structure but also reveal the physicochemical properties, which are crucial for understanding their potential applications in various fields (Huang et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of organic light-emitting diodes (oleds), suggesting that their targets could be related to light emission processes .
Mode of Action
The compound’s mode of action is likely related to its ability to extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission . This suggests that the compound might interact with its targets by transferring energy in the form of light.
Eigenschaften
IUPAC Name |
2-dibenzofuran-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWJKTGSLLXSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735183 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran | |
CAS RN |
947770-80-1 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



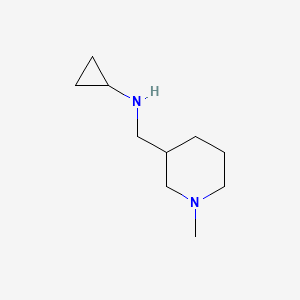

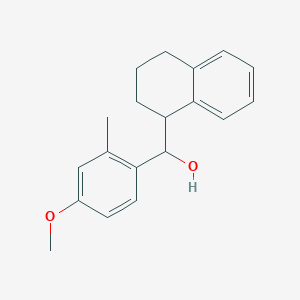

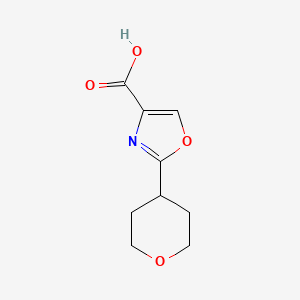
![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

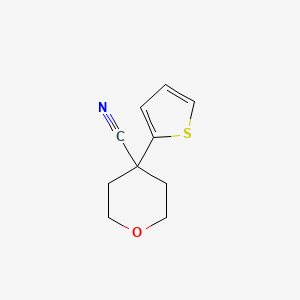
![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
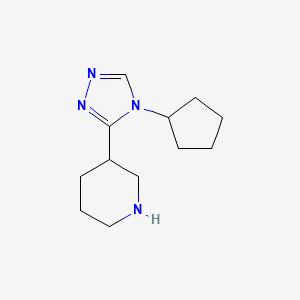


![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)